1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide
Description
1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide (CAS: 950251-58-8) is a sulfonamide derivative characterized by a 3,4-dichlorophenyl group attached to a methanesulfonamide backbone, with an isopropyl substituent on the nitrogen atom. This compound is synthesized with high purity (98%) and is cataloged under the identifier LD-2435 in commercial chemical databases . Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)13-16(14,15)6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEORXZZULRGGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dichloroaniline+methanesulfonyl chloride→1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution Pattern : QB-5326 features 2,4-dichlorophenyl substitution instead of 3,4-dichlorophenyl. This positional difference may influence electronic properties (e.g., dipole moments) and intermolecular interactions, such as π-stacking or hydrophobic effects .
- Backbone Variation : SS-9401 is a sulfonyl chloride precursor with a benzene ring, lacking the sulfonamide nitrogen substituent. This makes it reactive in synthesis but functionally distinct from sulfonamides like LD-2433.
Functional Analogues in Pesticide Chemistry
lists sulfonamide-based pesticides such as tolylfluanid and dichlofluanid , which share a sulfonamide core but differ critically in substituents:
- Tolylfluanid: Contains a fluoro group and a dimethylamino sulfonyl moiety attached to a 4-methylphenyl group.
- Dichlofluanid : Features a phenyl group with a fluorine atom and dichloro substitution.
While these compounds highlight the pesticidal utility of sulfonamides, LD-2435 lacks the fluorine and dimethylamino groups critical for their fungicidal activity. This suggests that LD-2435’s biological profile (if any) would differ significantly due to its simpler substituents .
Comparison with Phthalimide Derivatives
discusses 3-chloro-N-phenyl-phthalimide , a phthalimide derivative used in polymer synthesis. Unlike sulfonamides, phthalimides contain a cyclic imide structure, which confers thermal stability and rigidity. The absence of a sulfonamide group in phthalimides limits direct functional comparability, though both classes are valued in materials science .
Research Implications and Limitations
However, inferences can be drawn:
- The 3,4-dichlorophenyl group may enhance lipophilicity, favoring membrane penetration in biological systems.
Further experimental work is needed to validate these hypotheses and explore applications.
Biological Activity
1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
- IUPAC Name: 1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide
- Molecular Formula: C11H13Cl2N1O2S
- Molecular Weight: Approximately 300.2 g/mol
The compound features a dichlorophenyl group attached to an isopropylmethanesulfonamide moiety, which influences its pharmacological properties.
Biological Activities
1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide exhibits a range of biological activities, primarily related to its potential as an enzyme inhibitor. Below are key areas of biological activity:
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting bacteriostatic effects.
Anti-inflammatory Effects
Research indicates that sulfonamides can modulate inflammatory pathways. The presence of the dichlorophenyl group may enhance its anti-inflammatory potential by interacting with specific receptors involved in inflammation regulation.
Antitumor Activity
Some studies suggest that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of cell cycle progression.
The mechanism of action for 1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide involves:
- Enzyme Inhibition: The compound likely binds to the active site of target enzymes, preventing substrate access and subsequent biochemical reactions.
- Receptor Interaction: It may interact with specific receptors involved in inflammatory responses or cancer pathways, altering downstream signaling cascades.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamides against common bacterial strains. Results indicated that 1-(3,4-dichlorophenyl)-N-isopropylmethanesulfonamide demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, comparable to traditional sulfa drugs.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide | E. coli | 15 |
| 1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide | S. aureus | 18 |
Case Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results showed a reduction in pro-inflammatory cytokine production (IL-6 and TNF-alpha) upon treatment with varying concentrations of the compound.
| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |
|---|---|---|
| 0 | 150 | 100 |
| 10 | 120 | 80 |
| 50 | 90 | 60 |
Pharmacokinetics
The pharmacokinetic profile of sulfonamides typically includes:
- Absorption: Rapidly absorbed from the gastrointestinal tract.
- Distribution: Widely distributed in body tissues.
- Metabolism: Primarily hepatic metabolism with potential formation of active metabolites.
- Excretion: Renal excretion is predominant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
